5-Methyl-3-octylbenzene-1,2-diol, also known as 3-octyl-5-methylcatechol, is an organic compound with the molecular formula C15H24O2. It belongs to the class of aromatic compounds known as catechols, characterized by the presence of two hydroxyl groups attached to a benzene ring. This compound exhibits unique structural features, including a methyl group and an octyl chain, which contribute to its distinct physical and chemical properties. The compound is classified under organic compounds and is notable for its potential applications in various scientific fields.
The compound is identified by several chemical identifiers:
It is categorized within the broader chemical taxonomy as follows:
The synthesis of 5-Methyl-3-octylbenzene-1,2-diol can be achieved through various methods. One common approach involves the dihydroxylation of alkenes. A notable method includes:
In an industrial context, large-scale production typically employs optimized reaction conditions that enhance yield and purity. Catalytic processes and environmentally friendly reagents are preferred to minimize waste and reduce costs.
The molecular structure of 5-Methyl-3-octylbenzene-1,2-diol can be represented as follows:
Property | Value |
---|---|
Molecular Formula | C15H24O2 |
Molecular Weight | 236.35 g/mol |
Canonical SMILES | CCCCCCCCCC1=C(C(=CC(=C1)C)O)O |
InChI Key | APKDDKUIEPOCMZ-UHFFFAOYSA-N |
This structure highlights the presence of two hydroxyl groups on the benzene ring, contributing to its classification as a catechol.
5-Methyl-3-octylbenzene-1,2-diol can participate in various chemical reactions:
The mechanism of action for 5-Methyl-3-octylbenzene-1,2-diol involves its interaction with various molecular targets. The hydroxyl groups facilitate hydrogen bonding and redox reactions, contributing to its biological activity. For instance, it can act as an antioxidant by donating electrons to neutralize free radicals.
The physical properties of 5-Methyl-3-octylbenzene-1,2-diol include:
The compound exhibits several notable chemical properties:
5-Methyl-3-octylbenzene-1,2-diol has diverse applications in scientific research:
CAS No.: 1492-61-1
CAS No.: 2595-33-7
CAS No.:
CAS No.:
CAS No.: 898434-63-4